Tiglylcarnitine

Description

Structure

3D Structure

Properties

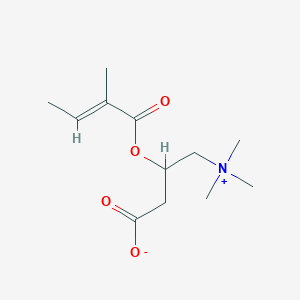

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+ |

InChI Key |

WURBQCVBQNMUQT-RMKNXTFCSA-N |

SMILES |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Synonyms |

tiglylcarnitine |

Origin of Product |

United States |

Foundational & Exploratory

Tiglylcarnitine biosynthesis pathway in humans

An In-Depth Technical Guide to the Tiglylcarnitine Biosynthesis Pathway in Humans

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C5:1), a short-chain acylcarnitine, has emerged as a critical biomarker in the diagnosis and monitoring of several inborn errors of metabolism. Its presence and concentration in biological fluids are direct reflections of upstream metabolic bottlenecks, primarily within the catabolic pathway of the branched-chain amino acid, isoleucine. This guide provides a comprehensive exploration of the this compound biosynthesis pathway, delving into its biochemical underpinnings, physiological significance, and the analytical methodologies essential for its study. We will examine the enzymatic cascade leading to the formation of its precursor, tiglyl-CoA, the subsequent conjugation with carnitine, and the clinical implications of its accumulation. This document is designed to serve as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in metabolic research and therapeutic development.

The Metabolic Genesis: Isoleucine Catabolism as the Source of Tiglyl-CoA

This compound itself is not synthesized de novo but is a secondary metabolite formed to manage the flux of intermediates from amino acid breakdown. The ultimate precursor is the essential amino acid L-isoleucine, whose catabolism occurs predominantly within the mitochondria of extrahepatic tissues, such as skeletal muscle.[1] This localization is due to the higher activity of the initial pathway enzymes in these tissues compared to the liver.[1] The pathway is a multi-step enzymatic process designed to convert the carbon skeleton of isoleucine into energy-yielding intermediates, namely acetyl-CoA and propionyl-CoA.[2][3]

The key steps leading to the formation of tiglyl-CoA are:

-

Transamination: The process begins with the reversible transfer of an amino group from isoleucine to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT) , specifically the mitochondrial isoform BCAT2. This yields α-keto-β-methylvalerate (KMV) and glutamate.[4]

-

Oxidative Decarboxylation: KMV undergoes irreversible oxidative decarboxylation, catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase complex (BCKDH) . This is a critical rate-limiting step in BCAA catabolism.[3][4] The product of this reaction is α-methylbutyryl-CoA.

-

Dehydrogenation: α-methylbutyryl-CoA is then oxidized to tiglyl-CoA. This reaction is catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase.[5][6] It is at this specific enzymatic step that a deficiency leads to the accumulation of the substrate, which is then shunted towards this compound formation.

Visualizing the Pathway: From Isoleucine to Tiglyl-CoA

Caption: The mitochondrial pathway of L-isoleucine catabolism leading to the formation of tiglyl-CoA.

The Conjugation Reaction: Formation of this compound

Under normal metabolic conditions, tiglyl-CoA proceeds through several more enzymatic steps to be fully oxidized. However, when there is a downstream enzymatic block or an overwhelming influx of isoleucine, tiglyl-CoA can accumulate within the mitochondrial matrix. This accumulation is potentially toxic, as it can sequester the free Coenzyme A (CoA) pool, thereby inhibiting other vital mitochondrial processes like the TCA cycle and fatty acid β-oxidation.[7]

To mitigate this toxicity, the cell employs a detoxification mechanism involving L-carnitine.[7] Carnitine acts as a shuttle for acyl groups across the inner mitochondrial membrane and also serves to buffer the acyl-CoA/free CoA ratio.[8]

The formation of this compound is catalyzed by a carnitine acyltransferase . Given the short, branched-chain nature of tiglyl-CoA, this reaction is primarily attributed to carnitine acetyltransferase (CrAT) , an enzyme with broad substrate specificity for short-chain acyl-CoAs.

Tiglyl-CoA + L-Carnitine ⇌ this compound + CoA-SH

The resulting this compound is then transported out of the mitochondria into the cytoplasm and subsequently into the bloodstream, from where it is eventually excreted in the urine.[7] This process effectively removes the excess, potentially harmful acyl groups from the mitochondria, maintaining cellular homeostasis.[7]

Pathophysiological Significance: this compound as a Diagnostic Marker

The clinical utility of this compound lies in its role as a diagnostic biomarker for specific inborn errors of metabolism. Elevated levels of this compound (C5:1) in plasma or dried blood spots are indicative of a disruption in the isoleucine catabolic pathway.[5]

| Disorder | Deficient Enzyme | Key Biochemical Markers |

| Beta-Ketothiolase Deficiency (BKT) | Mitochondrial acetoacetyl-CoA thiolase (T2) | Elevated this compound (C5:1) , C5-OH carnitine. Urine: 2-methyl-3-hydroxybutyric acid, tiglylglycine, 2-methylacetoacetic acid. |

| 2-Methyl-3-Hydroxybutyric Acidemia (2M3HBA) | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase | Elevated this compound (C5:1) . Urine: 2-methyl-3-hydroxybutyric acid, tiglylglycine. |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency | Short/Branched-Chain Acyl-CoA Dehydrogenase | Elevated 2-methylbutyrylcarnitine (C5), which can sometimes be mistaken for or co-elute with this compound. Urine: 2-methylbutyrylglycine.[5][9] |

Table 1: Key Inborn Errors of Metabolism Associated with Elevated this compound.

The accumulation of specific metabolites provides a "biochemical signature" that allows for differential diagnosis.[10][11] For instance, while both BKT and 2M3HBA show elevated this compound, the presence of other specific organic acids in urine helps to pinpoint the exact enzymatic defect.[5]

Analytical Methodologies for this compound Quantification

The gold-standard for the analysis of this compound and other acylcarnitines is flow injection tandem mass spectrometry (MS/MS).[12] This technique offers high sensitivity, specificity, and throughput, making it ideal for newborn screening and clinical diagnostics.

Experimental Protocol: Quantification of Plasma Acylcarnitines by LC-MS/MS

This protocol outlines the fundamental steps for analyzing acylcarnitines, including this compound, in human plasma.

1. Materials and Reagents:

-

Human plasma (collected in sodium heparin tubes).

-

Internal Standard (IS) solution: A mixture of stable isotope-labeled carnitine and acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.) in methanol.

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Formic Acid (LC-MS grade).

-

96-well plates.

-

Centrifuge capable of handling 96-well plates.

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

2. Sample Preparation:

-

Step 1: Aliquoting: Allow frozen plasma samples to thaw on ice. Vortex gently. Aliquot 10 µL of each plasma sample, calibrator, and quality control sample into the wells of a 96-well plate.

-

Step 2: Protein Precipitation & IS Addition: Add 200 µL of the cold methanolic internal standard solution to each well. This step simultaneously precipitates plasma proteins and adds a known quantity of internal standards for accurate quantification.

-

Step 3: Incubation & Centrifugation: Seal the plate and vortex for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation. Centrifuge the plate at 4000 x g for 15 minutes at 4°C.

-

Step 4: Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate for analysis, avoiding the protein pellet.

-

Step 5: Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). This step concentrates the analytes and ensures compatibility with the LC mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C8 or C18 column suitable for polar analytes. Employ a gradient elution profile with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient is designed to separate different acylcarnitine species.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use a precursor ion scan of m/z 85. Carnitine and all its acyl esters produce a characteristic fragment ion at m/z 85 upon collision-induced dissociation (CID). This allows for the specific detection of all acylcarnitines in a single run.

-

Quantification: Identify this compound by its specific precursor ion mass. Quantify its concentration by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Causality Behind Experimental Choices:

-

Stable Isotope-Labeled Internal Standards: These are crucial for trustworthy quantification. They co-elute with the analyte and experience similar ionization effects, correcting for sample loss during preparation and matrix effects during analysis.

-

Protein Precipitation: Methanol is an effective and simple way to remove the bulk of proteins, which would otherwise interfere with the analysis and foul the LC-MS system.

-

Precursor Ion Scan of m/z 85: This is a highly authoritative and specific method for acylcarnitine profiling. It provides a comprehensive screen for all acylcarnitine species present in the sample, ensuring that no unexpected metabolic defect is missed.

Visualization of the Analytical Workflow

Caption: A streamlined workflow for the quantification of this compound from plasma samples.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fundamental mitochondrial process intricately linked to branched-chain amino acid catabolism. While its formation serves a beneficial detoxification role, its accumulation is a clear and reliable indicator of serious metabolic disease. The analytical tools at our disposal, particularly tandem mass spectrometry, have revolutionized our ability to detect these disorders at an early stage, often through newborn screening programs.

Future research should focus on several key areas:

-

Therapeutic Modulation: Investigating small molecule therapies that could enhance the activity of deficient enzymes or promote alternative metabolic pathways to reduce the accumulation of toxic intermediates like tiglyl-CoA.

-

Quantitative Flux Analysis: Employing stable isotope tracing to better understand the dynamic flux through the isoleucine catabolic pathway in both healthy and diseased states. This can provide deeper insights into disease pathophysiology and the efficacy of potential treatments.

-

Broader Metabolic Impact: Exploring the secondary effects of this compound accumulation on other cellular pathways and its potential role as a signaling molecule.

By continuing to unravel the complexities of this pathway, the scientific and medical communities can improve diagnostic accuracy, develop novel therapeutic strategies, and ultimately enhance the outcomes for patients with these rare metabolic disorders.

References

- 1. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 2. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]

- 5. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]

- 6. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic acid disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. labcorp.com [labcorp.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Endogenous Synthesis of Tiglylcarnitine

Abstract

This compound (C5:1-M) is a short-chain acylcarnitine that serves as a critical biomarker for monitoring the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. While present at low basal levels under normal physiological conditions, its accumulation in biological fluids is indicative of specific inborn errors of metabolism and broader mitochondrial dysfunction. This guide provides a comprehensive exploration of the endogenous synthesis of this compound, detailing the core biochemical pathway, its enzymatic regulation, and the pathophysiological contexts leading to its elevation. Furthermore, we present an authoritative, field-proven protocol for the precise quantification of this compound in plasma using tandem mass spectrometry, offering researchers and drug development professionals a foundational understanding of this key metabolic intermediate.

Introduction: The Clinical and Diagnostic Significance of this compound

Acylcarnitines are esters of L-carnitine that facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Beyond this canonical role, the formation of acylcarnitines serves as a crucial mitochondrial detoxification pathway.[3][4] When the catabolism of fatty acids or amino acids is impaired, the resultant accumulation of acyl-Coenzyme A (acyl-CoA) intermediates can become toxic, sequestering the limited pool of free Coenzyme A (CoA) and inhibiting vital metabolic processes. Carnitine acyltransferases mitigate this by converting the excess acyl-CoAs into their corresponding acylcarnitines, which can then be exported from the mitochondria and excreted in the urine.[3]

This compound is one such metabolite, derived specifically from the degradation pathway of L-isoleucine.[3][5][6] Its measurement is a key component of newborn screening panels and targeted metabolomic studies.[7][8] Elevated levels of this compound are diagnostically significant for several metabolic disorders, most notably mitochondrial acetoacetyl-CoA thiolase (T2) deficiency (also known as beta-ketothiolase deficiency), an inborn error affecting the final steps of isoleucine catabolism. Therefore, a deep understanding of its synthesis is paramount for accurate disease diagnosis, patient monitoring, and the development of targeted therapeutic strategies.

The Core Biochemical Pathway: From Isoleucine to this compound

The synthesis of this compound is a multi-step enzymatic process located within the mitochondrial matrix. It represents a specific branch of the catabolic pathway for the branched-chain amino acid L-isoleucine.

Step 1 & 2: Initial Catabolism of L-Isoleucine

The catabolism of L-isoleucine begins with two steps common to all branched-chain amino acids (BCAAs).[9][10]

-

Transamination: L-isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by the enzyme branched-chain aminotransferase (BCAT).

-

Oxidative Decarboxylation: The α-keto acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutyryl-CoA. This is the rate-limiting step in BCAA catabolism.[10]

Step 3: Formation of Tiglyl-CoA

The 2-methylbutyryl-CoA intermediate is subsequently dehydrogenated to form tiglyl-CoA. This reaction is catalyzed by Short/branched-chain acyl-CoA dehydrogenase (SBCAD) , an enzyme encoded by the ACADSB gene.[11][12][13]

-

Causality Insight: A genetic deficiency in the SBCAD enzyme (SBCADD) blocks this step, leading to the accumulation of the upstream substrate, 2-methylbutyryl-CoA, which is then detected in newborn screening as its carnitine ester, 2-methylbutyrylcarnitine (C5).[11][14][15] While this is the primary marker for SBCADD, the downstream formation of tiglyl-CoA is consequently impaired.

Step 4: Carnitine Conjugation to Form this compound

The final step is the conversion of tiglyl-CoA to this compound. This is a reversible reaction catalyzed by a carnitine acyltransferase . Given that tiglyl-CoA is a short branched-chain acyl-CoA, this reaction is primarily mediated by carnitine acetyltransferase (CrAT) .[16]

Tiglyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

-

Expertise & Experience: The causality behind this final step is rooted in maintaining mitochondrial homeostasis. Under conditions where the isoleucine degradation pathway is overwhelmed or blocked downstream of tiglyl-CoA (as in T2 deficiency), tiglyl-CoA accumulates. This accumulation would otherwise sequester the vital pool of free mitochondrial CoA. The CrAT enzyme acts as a "relief valve," converting the excess tiglyl-CoA into this compound, which is then transported out of the mitochondria, thus freeing up CoA for other essential processes like the TCA cycle.[3]

Summary of Key Enzymes

| Enzyme Name | Gene | Substrate | Product | Cellular Location |

| Branched-chain aminotransferase (BCAT) | BCAT1/BCAT2 | L-Isoleucine | α-keto-β-methylvalerate | Cytosol / Mitochondria |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | BCKDHA/B, DBT | α-keto-β-methylvalerate | 2-methylbutyryl-CoA | Mitochondria |

| Short/branched-chain acyl-CoA dehydrogenase (SBCAD) | ACADSB | 2-methylbutyryl-CoA | Tiglyl-CoA | Mitochondria |

| Carnitine Acetyltransferase (CrAT) | CRAT | Tiglyl-CoA | This compound | Mitochondria |

Visualization of the Synthesis Pathway

Caption: Endogenous synthesis pathway of this compound from L-Isoleucine.

Analytical Methodology: Quantification of this compound

The gold standard for the quantification of this compound and other acylcarnitines in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][17][18] This method offers high sensitivity, specificity, and throughput, making it ideal for both clinical diagnostics and research.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol describes a self-validating system through the use of a stable isotope-labeled internal standard, which corrects for variations in sample extraction and instrument response.

1. Materials and Reagents

-

Human plasma (collected in K2-EDTA tubes)

-

This compound analytical standard

-

This compound-d3 (or other suitable isotope) internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

96-well protein precipitation plates

2. Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

-

Calibration Curve Standards: Perform serial dilutions of the this compound stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or 5% BSA in saline) to create calibration standards ranging from approximately 0.01 µM to 5 µM.

-

Internal Standard Working Solution (1 µM): Dilute the IS stock solution in methanol. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation

-

Thaw plasma samples, calibrators, and quality control (QC) samples on ice.

-

Vortex samples briefly.

-

To a 96-well plate, add 50 µL of each sample, calibrator, or QC.

-

Add 200 µL of the cold Internal Standard Working Solution (in methanol) to each well.

-

Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar carnitines.[7] Example: Ascentis® Express OH5, 2.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at high organic content (e.g., 95% B) and ramp down to elute the polar analytes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor-to-product ion transitions must be optimized for the instrument used. For this compound (C12H21NO4, MW: 243.30), the precursor ion will be [M+H]+ at m/z 244.2. A common product ion results from the neutral loss of the trimethylamine group, yielding a fragment at m/z 85.0.

-

This compound: Q1: 244.2 -> Q3: 85.0

-

This compound-d3 (IS): Q1: 247.2 -> Q3: 85.0

-

-

5. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and QCs.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with 1/x or 1/x² weighting is typically used.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Analytical Workflow

Caption: Standard workflow for this compound quantification in plasma.

Conclusion

The endogenous synthesis of this compound is a finely tuned process intrinsically linked to isoleucine catabolism and overall mitochondrial health. Its formation, catalyzed by carnitine acetyltransferase, serves as a critical buffering system to alleviate the accumulation of its precursor, tiglyl-CoA, thereby maintaining the integrity of the mitochondrial CoA pool. As such, this compound is not merely a metabolic byproduct but a functional biomarker whose quantification provides a valuable window into cellular metabolic status. The LC-MS/MS methodology detailed herein offers a robust and precise tool for researchers and clinicians to probe this pathway, aiding in the diagnosis of metabolic diseases and the development of novel therapeutics targeting mitochondrial function.

References

- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. P. aeruginosa Metabolome Database: Tiglyl-CoA (PAMDB000433) [pseudomonas.umaryland.edu]

- 6. Tiglyl-CoA - Wikipedia [en.wikipedia.org]

- 7. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]

- 12. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 13. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 14. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 15. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of Tiglylcarnitine

This guide provides a comprehensive technical overview of Tiglylcarnitine, a short-chain acylcarnitine that serves as a critical biomarker for specific inborn errors of metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental biochemistry, metabolic pathways, clinical significance, and analytical methodologies pertinent to this compound. Our focus is on the causality behind its formation and the validation of its detection, providing actionable insights for laboratory and clinical research.

Introduction: The Significance of Acylcarnitines in Cellular Metabolism

Acylcarnitines are a class of molecules essential for cellular energy metabolism. They are formed when a fatty acid is attached to L-carnitine, a quaternary ammonium compound. This esterification allows for the transport of fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1] The acylcarnitine profile in biological fluids provides a window into the state of fatty acid and amino acid metabolism, with alterations in specific acylcarnitines serving as sensitive and specific biomarkers for a variety of metabolic disorders.[2]

This compound (C5:1) is a short-chain acylcarnitine that is not a direct intermediate of straight-chain fatty acid oxidation. Instead, its presence, particularly at elevated concentrations, points towards specific disruptions in the catabolism of the branched-chain amino acid L-isoleucine.[3][4] This makes this compound a key diagnostic marker for certain organic acidemias.[5][6]

Biochemical Profile of this compound

Chemical Structure and Properties:

This compound is the carnitine ester of tiglic acid ((2E)-2-methylbut-2-enoic acid). It is a relatively hydrophobic molecule and is classified as a short-chain acylcarnitine due to its five-carbon acyl group.[6]

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | (3R)-3-{[(2E)-2-methylbut-2-enoyl]oxy}-4-(trimethylazaniumyl)butanoate |

| Synonyms | C5:1 carnitine, Tiglyl-L-carnitine |

Metabolic Origin: The Isoleucine Catabolism Pathway

The formation of this compound is intrinsically linked to the catabolic pathway of L-isoleucine. Under normal physiological conditions, isoleucine is broken down through a series of enzymatic steps to yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4][7]

A key enzyme in this pathway is 2-methylbutyryl-CoA dehydrogenase (also known as short/branched-chain acyl-CoA dehydrogenase or SBCAD). This mitochondrial enzyme catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[8]

In certain inborn errors of metabolism, this pathway is disrupted, leading to the accumulation of specific intermediates. These accumulated acyl-CoAs can then be conjugated with carnitine by carnitine acyltransferases and excreted from the cell, appearing in blood and urine.[9]

Clinical Significance: A Biomarker for Inborn Errors of Metabolism

Elevated levels of this compound are a hallmark of two primary inborn errors of metabolism:

2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD)

SBCADD is an autosomal recessive disorder caused by mutations in the ACADSB gene, which encodes the 2-methylbutyryl-CoA dehydrogenase enzyme. A deficiency in this enzyme leads to a block in the isoleucine catabolism pathway, causing the accumulation of 2-methylbutyryl-CoA. This accumulated intermediate is then converted to 2-methylbutyrylcarnitine (an isomer of this compound) and 2-methylbutyrylglycine, which are excreted in the urine.[8] While newborn screening often detects elevated C5-acylcarnitines, which includes 2-methylbutyrylcarnitine, further analysis is required for a definitive diagnosis.[10] The clinical presentation of SBCADD is variable, ranging from asymptomatic to developmental delay, seizures, and hypotonia.[10]

Beta-Ketothiolase Deficiency (BKTD)

BKTD is another autosomal recessive disorder affecting isoleucine metabolism, as well as ketone body utilization. It is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase enzyme. This enzyme acts downstream of Tiglyl-CoA in the isoleucine catabolism pathway.[6] A deficiency in this enzyme leads to the accumulation of several intermediates, including tiglyl-CoA. This tiglyl-CoA is then converted to this compound, leading to its elevated levels in blood and urine.[5][6] Patients with BKTD typically present with episodes of ketoacidosis, vomiting, and lethargy, often triggered by illness or fasting.[11]

Quantitative Analysis of this compound

The accurate and precise quantification of this compound in biological matrices is crucial for the diagnosis and monitoring of the aforementioned metabolic disorders. The gold-standard analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for LC-MS/MS

LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of acylcarnitines. The liquid chromatography step allows for the separation of this compound from its isomers, such as 2-methylbutyrylcarnitine, which is essential for the differential diagnosis of SBCADD and BKTD. The tandem mass spectrometry component provides highly specific detection and quantification through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.[12]

Experimental Protocol: Quantification of this compound in Plasma

This protocol provides a detailed methodology for the quantitative analysis of this compound in human plasma using LC-MS/MS.

5.2.1. Materials and Reagents:

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., d3-Tiglylcarnitine or d9-Carnitine)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (for calibration standards and quality controls)

5.2.2. Sample Preparation (Protein Precipitation):

The causality behind protein precipitation is to remove high-abundance proteins from the plasma sample, which can interfere with the analysis and contaminate the LC-MS/MS system. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping small molecules like acylcarnitines in solution.

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.2.3. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is suitable for separating short-chain acylcarnitines.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from a low percentage of organic phase to a high percentage is used to elute the analytes.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: The selection of specific precursor-to-product ion transitions is critical for the specificity of the assay. For butylated this compound, the precursor ion would be the [M+H]+ ion. A common product ion for acylcarnitines is m/z 85, which corresponds to the fragmented carnitine moiety.

-

This compound (underivatized): Precursor ion (Q1): m/z 244.2 -> Product ion (Q3): m/z 85.1

-

Internal Standard (e.g., d9-Carnitine): Precursor ion (Q1): m/z 171.2 -> Product ion (Q3): m/z 69.1

-

-

Collision Energy: This parameter needs to be optimized for the specific instrument to achieve the most abundant product ion signal.

-

5.2.4. Calibration and Quantification:

A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

Interpretation of Results: Reference Ranges and Pathological Levels

The interpretation of this compound levels requires comparison to established reference ranges. It is important to note that these ranges can vary slightly between laboratories due to differences in methodology and patient populations.

| Biological Matrix | Population | Normal Range (µmol/L) | Pathological Range (µmol/L) | Associated Conditions |

| Dried Blood Spot | Newborns | < 0.4[13][14] | > 0.4 (indicative)[11] | 2-Methylbutyryl-CoA Dehydrogenase Deficiency, Beta-Ketothiolase Deficiency |

| Plasma | Adults | < 0.1 (typical) | > 0.5 (indicative)[10] | 2-Methylbutyryl-CoA Dehydrogenase Deficiency, Beta-Ketothiolase Deficiency |

| Urine | Adults | Not well established | Significantly elevated | 2-Methylbutyryl-CoA Dehydrogenase Deficiency, Beta-Ketothiolase Deficiency |

Note: The provided ranges are indicative and should be confirmed by each laboratory.

A significantly elevated level of this compound is a strong indicator of an underlying inborn error of metabolism. However, a definitive diagnosis requires further investigation, including:

-

Urine Organic Acid Analysis: To detect the presence of other characteristic metabolites, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine in BKTD, or 2-methylbutyrylglycine in SBCADD.[6][8]

-

Enzyme Activity Assays: To directly measure the activity of the suspected deficient enzyme in cultured fibroblasts or other appropriate cells.

-

Genetic Testing: To identify disease-causing mutations in the ACADSB or ACAT1 genes.[6]

Conclusion: The Role of this compound in Precision Medicine

This compound is a valuable biomarker that plays a crucial role in the diagnosis and management of specific inborn errors of metabolism. Its biochemical origins in the isoleucine catabolism pathway provide a clear mechanistic link to the pathophysiology of these disorders. The ability to accurately quantify this compound using advanced analytical techniques like LC-MS/MS allows for early detection through newborn screening and ongoing monitoring of affected individuals. As our understanding of metabolic pathways continues to grow, the precise measurement of biomarkers like this compound will become increasingly important in the era of personalized and precision medicine, enabling targeted interventions and improved patient outcomes.

References

- 1. Plasma acylcarnitine levels increase with healthy aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of new diagnostic acylcarnitines in patients with beta-ketothiolase deficiency and glutaric aciduria type I using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.ct.gov [portal.ct.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two Infants With Beta-Ketothiolase Deficiency Identified by Newborn Screening in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bevital.no [bevital.no]

- 13. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of Tiglylcarnitine

Introduction: Unveiling a Key Biomarker in Inborn Errors of Metabolism

The study of inborn errors of metabolism has been profoundly advanced by the ability to identify and quantify minute concentrations of endogenous metabolites. Among these, acylcarnitines have emerged as a critical class of biomarkers, providing a window into the intricate workings of mitochondrial fatty acid and amino acid oxidation.[1][2][3] This guide focuses on a specific and diagnostically significant short-chain acylcarnitine: Tiglylcarnitine (C5:1).

First identified in patients with beta-ketothiolase deficiency, this compound has since been characterized as a key indicator for this and other related metabolic disorders.[4] Its discovery and the subsequent development of methods for its characterization have been instrumental in the early diagnosis and management of these conditions. This document provides a comprehensive technical overview of the discovery, initial characterization, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

The Biochemical Significance of this compound

This compound is an ester of carnitine and tiglic acid.[5] Acylcarnitines, in general, are formed when an acyl-group from an acyl-Coenzyme A (acyl-CoA) molecule is transferred to L-carnitine, a reaction catalyzed by a family of enzymes known as carnitine acyltransferases.[1][6] This process is fundamental for the transport of fatty acids into the mitochondria for beta-oxidation. However, it also serves as a detoxification pathway by removing accumulating, potentially toxic acyl-CoA species from the mitochondria and exporting them as acylcarnitines, which can then be excreted in the urine.[7]

The accumulation of this compound is primarily associated with a disruption in the catabolic pathway of the branched-chain amino acid isoleucine. Specifically, it is a hallmark of beta-ketothiolase deficiency (BKT) , an autosomal recessive disorder caused by mutations in the ACAT1 gene.[8][9] This enzyme deficiency impairs the breakdown of isoleucine and ketone bodies, leading to the buildup of toxic metabolites, including tiglyl-CoA.[8][10] The excess tiglyl-CoA is then converted to this compound.

Metabolic Pathway of this compound Formation in Beta-Ketothiolase Deficiency

The following diagram illustrates the metabolic block in beta-ketothiolase deficiency and the subsequent formation of this compound.

References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. msacl.org [msacl.org]

- 3. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. zivak.com [zivak.com]

- 6. mdpi.com [mdpi.com]

- 7. Validation of an ESI-MS/MS screening method for acylcarnitine profiling in urine specimens of neonates, children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Recommendations for acylcarnitine profile analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. it.restek.com [it.restek.com]

Tiglylcarnitine in Plasma: A Technical Guide to Physiological Concentrations and Clinical Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglylcarnitine (C5:1) is a short-chain acylcarnitine, an ester of carnitine and tiglic acid. Acylcarnitines are crucial intermediates in cellular energy metabolism, primarily involved in the transport of fatty acids into the mitochondria for beta-oxidation.[1][2] The analysis of acylcarnitine profiles in plasma has become an indispensable tool in the diagnosis and monitoring of various inborn errors of metabolism.[3][4][5] this compound, specifically, serves as a key biomarker for certain disorders of amino acid metabolism. This guide provides a comprehensive overview of the physiological concentrations of this compound in plasma, the methodologies for its quantification, and its clinical relevance in metabolic disorders.

Physiological Plasma Concentrations of this compound

The concentration of this compound in the plasma of healthy individuals is typically very low. Establishing accurate reference ranges is critical for the correct interpretation of metabolic screening results. These ranges can be influenced by factors such as age and metabolic state (e.g., fasting vs. fed).[6]

Reference Ranges

The following table summarizes the reported physiological concentrations of this compound in plasma for different populations. It is important to note that reference ranges may vary slightly between laboratories due to differences in analytical methods and patient populations.

| Population | This compound (C5:1) Concentration (μmol/L) | Source |

| Adults | 0 - 0.02 | [7] |

| Adults (mean +/- SD) | 0.05 +/- 0.01 | |

| Neonates (Cord Blood) | Median not significantly different from heel prick blood | [8] |

| Neonates (Heel Prick) | Median not significantly different from cord blood | [8] |

Note: Data for specific pediatric age groups beyond the neonatal period are less defined in readily available literature and should be established by individual laboratories.

Factors such as age and gender can influence plasma acylcarnitine levels. While some studies have shown that long-chain and very long-chain acylcarnitines tend to increase with age, many odd-chain acylcarnitines may decrease.[9][10][11]

Biochemical Pathway and Clinical Significance

This compound is primarily derived from the metabolic pathway of the branched-chain amino acid, leucine. A defect in this pathway leads to the accumulation of specific acyl-CoA esters, which are then conjugated with carnitine to form acylcarnitines, including this compound, for detoxification and excretion.[12][13]

Figure 1: Simplified biochemical pathway showing the origin of this compound from Leucine metabolism.

Elevated levels of this compound in plasma are a significant indicator of several inborn errors of metabolism:

-

3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD): This is the most common disorder associated with elevated this compound.[13][14] 3-MCCD is an autosomal recessive disorder affecting the breakdown of leucine.[13] While some individuals may be asymptomatic, others can present with metabolic crises, developmental delay, and failure to thrive.[13][14]

-

Beta-Ketothiolase Deficiency (BKT): In this disorder, an enzyme required for the breakdown of the amino acid isoleucine and ketones is deficient.[15] This leads to an accumulation of metabolites, including tiglyl-CoA, resulting in elevated this compound.

-

2-Methyl-3-Hydroxybutyric Acidemia (2M3HBA): This is another organic aciduria that can present with elevated this compound levels.[15]

The detection of elevated this compound, often in conjunction with other acylcarnitines like 3-hydroxyisovalerylcarnitine (C5-OH), is a primary marker in newborn screening programs for these conditions.[13][16]

Analytical Methodology: Quantification of this compound

The gold standard for the analysis of acylcarnitines, including this compound, in plasma is tandem mass spectrometry (MS/MS) .[3][4][5][17] This method offers high sensitivity, specificity, and throughput, making it ideal for both diagnostic testing and newborn screening.[18][19]

Experimental Protocol: Plasma Acylcarnitine Profiling by MS/MS

This protocol outlines a typical workflow for the quantification of this compound in plasma.

Figure 2: Workflow for the analysis of this compound in plasma by tandem mass spectrometry.

Step-by-Step Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood in heparin-containing tubes (lithium or sodium heparin).[17] EDTA plasma or serum are also acceptable.[17]

-

Centrifuge to separate plasma and store at -20°C or lower until analysis.[17]

-

To a small volume of plasma (e.g., 10-25 µL), add a solution of stable isotope-labeled internal standards (e.g., deuterated acylcarnitines).[3][20]

-

Precipitate proteins by adding a solvent like methanol.[21]

-

Centrifuge to pellet the precipitated proteins.

-

-

Derivatization:

-

Final Sample Preparation:

-

Evaporate the butanol under a stream of nitrogen.

-

Reconstitute the dried sample in a mobile phase suitable for injection into the MS/MS system.

-

-

Tandem Mass Spectrometry Analysis:

-

The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[20]

-

A common method is the precursor ion scan of m/z 85 . Butylated acylcarnitines, upon fragmentation in the collision cell, produce a characteristic product ion at a mass-to-charge ratio (m/z) of 85.[20] By scanning for all precursor ions that generate this fragment, a profile of the different acylcarnitines in the sample can be obtained.

-

Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.[3][20]

-

Interpretation of this compound Levels and Confounding Factors

The interpretation of plasma this compound concentrations requires careful consideration of the complete acylcarnitine profile and the clinical context of the patient. An isolated mild elevation of this compound may not be clinically significant, whereas a pronounced elevation, especially in conjunction with other abnormal acylcarnitines, is highly suggestive of an underlying metabolic disorder.

Several factors can influence plasma acylcarnitine levels and should be considered during interpretation:

-

Diet: The composition of the diet, particularly the intake of leucine-containing proteins, can affect this compound levels. Fasting and feeding states can also alter the acylcarnitine profile.[6]

-

Medication: Certain medications can impact carnitine metabolism and acylcarnitine levels. For instance, valproic acid is known to affect the carnitine pool.[22]

-

Physiological Stress: Illness or strenuous exercise can lead to changes in fatty acid and amino acid metabolism, potentially altering acylcarnitine concentrations.[6]

Conclusion

This compound is a critical biomarker in the investigation of inborn errors of metabolism, particularly those affecting the leucine degradation pathway. Its accurate quantification in plasma, predominantly by tandem mass spectrometry, is a cornerstone of modern metabolic diagnostics and newborn screening. A thorough understanding of its physiological concentrations, the analytical methodologies for its measurement, and the clinical context for its interpretation is essential for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

References

- 1. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TIGLYL/METHYLCROTONYL, C5:1 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Plasma acylcarnitine levels increase with healthy aging | Semantic Scholar [semanticscholar.org]

- 11. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]

- 12. Glycine and L-carnitine therapy in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. Is l-Carnitine Supplementation Beneficial in 3-Methylcrotonyl-CoA Carboxylase Deficiency? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]

- 16. researchgate.net [researchgate.net]

- 17. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 18. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism | Semantic Scholar [semanticscholar.org]

- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. mdpi.com [mdpi.com]

The Enzymatic Nexus of Tiglylcarnitine: A Technical Guide to its Regulation, Measurement, and Clinical Significance

Foreword: Decoding a Key Metabolic Biomarker

Tiglylcarnitine, a short-chain acylcarnitine, has emerged from the esoteric corners of metabolic profiling to become a significant biomarker in the diagnosis and monitoring of specific inborn errors of metabolism. Its presence and concentration in biological fluids are not arbitrary; they are the direct consequence of a finely tuned, yet vulnerable, enzymatic pathway. This technical guide is designed for researchers, clinicians, and drug development professionals who seek a deeper understanding of the enzymatic regulation of this compound levels. We will dissect the core metabolic machinery, explore the regulatory mechanisms governing its key enzymes, provide detailed methodologies for its quantification, and discuss its clinical implications. Our approach moves beyond a mere recitation of facts to explain the causality behind the biochemical processes and experimental designs, reflecting a field-proven perspective on this critical area of metabolic research.

I. The Metabolic Provenance of this compound: The Isoleucine Catabolic Pathway

This compound is not a primary metabolite but rather a downstream product of the mitochondrial catabolism of the essential branched-chain amino acid, isoleucine.[1][2] Understanding its regulation, therefore, necessitates a comprehensive grasp of this pathway. The breakdown of isoleucine converges with fatty acid oxidation and ultimately feeds into the tricarboxylic acid (TCA) cycle, highlighting its importance in cellular energy homeostasis.[1][3]

The catabolic cascade begins with the transamination of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation. A critical juncture in this pathway is the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA. This reaction is the direct upstream source of the "tiglyl-" moiety of this compound.[4][5] Subsequently, tiglyl-CoA can be conjugated with carnitine to form this compound. This conversion is crucial for mitochondrial homeostasis, as it serves to buffer the accumulation of short-chain acyl-CoAs.[6]

Caption: Figure 1: Isoleucine Catabolic Pathway and this compound Formation.

II. The Gatekeepers: Key Enzymes and Their Regulation

The concentration of this compound is primarily dictated by the activity of two key enzymes: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), which produces its precursor, and Carnitine Acetyltransferase (CrAT), which catalyzes its formation.

A. Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): The Rate-Limiting Step

SBCAD, encoded by the ACADSB gene, is a mitochondrial flavoenzyme that exhibits high specificity for (S)-2-methylbutyryl-CoA.[5][7] Its activity is the rate-limiting step in this segment of isoleucine catabolism, making it the central point of regulation for tiglyl-CoA production.[2] A deficiency in SBCAD activity leads to the accumulation of 2-methylbutyryl-CoA, which is then shunted towards alternative pathways, including the formation of 2-methylbutyrylcarnitine and this compound.[8][9]

1. Genetic Regulation:

Mutations in the ACADSB gene are the primary cause of SBCAD deficiency, an autosomal recessive disorder.[1][10] These mutations can lead to a complete loss or a significant reduction in enzyme activity, resulting in elevated levels of this compound and its precursor metabolites.[8][11] The clinical presentation of SBCAD deficiency can be variable, ranging from asymptomatic to severe neurological manifestations.[5][9]

2. Transcriptional Regulation:

The expression of the ACADSB gene is controlled by a complex interplay of transcription factors. Analysis of the ACADSB gene promoter has identified binding sites for several transcription factors, including members of the CBF and NF-Y families.[12] These factors likely play a role in modulating the basal expression of SBCAD in different tissues and in response to various physiological stimuli. Further research into the transcriptional regulation of ACADSB could reveal novel therapeutic targets for managing disorders of isoleucine metabolism.

3. Post-Translational Modification:

Post-translational modifications (PTMs) are critical for regulating enzyme activity.[11][13] Evidence suggests that the SBCAD protein can be ubiquitinated at specific lysine residues (Lys70 and Lys284).[12] Ubiquitination can target proteins for degradation or modulate their function. The precise impact of ubiquitination on SBCAD activity and stability is an active area of investigation.

4. Allosteric Regulation:

While direct allosteric activators or inhibitors of SBCAD have not been extensively characterized, the activity of acyl-CoA dehydrogenases can be influenced by the intramitochondrial concentrations of substrates, products, and other acyl-CoA esters.[14][15] High levels of product (tiglyl-CoA) or other acyl-CoA species may exert feedback inhibition on SBCAD activity.

Enzyme Kinetics:

The catalytic efficiency of SBCAD is a key determinant of tiglyl-CoA production. The turnover number (kcat) for the dehydrogenation of (2S)-2-methylbutanoyl-CoA by human SBCAD has been reported to be approximately 9700 sec-1.[16] This high turnover rate underscores the enzyme's capacity to rapidly process its substrate under normal physiological conditions.

B. Carnitine Acetyltransferase (CrAT): The Catalyst of Conjugation

Carnitine Acetyltransferase (CrAT) is a mitochondrial enzyme responsible for the reversible transfer of short- and medium-chain acyl groups from coenzyme A to carnitine.[7][17] This enzymatic activity is crucial for buffering the acyl-CoA pool, facilitating the transport of acyl units across mitochondrial membranes, and maintaining metabolic flexibility.[18][19]

Substrate Specificity:

CrAT exhibits broad substrate specificity for short- and medium-chain acyl-CoAs (C2 to C10-CoA).[20] Importantly, it is active towards various branched-chain acyl-CoA intermediates, including the precursors of this compound.[20] However, it shows poor activity towards trans-2-enoyl-CoA intermediates, which may influence the relative accumulation of different acylcarnitine species.[20] The formation of this compound from tiglyl-CoA is therefore a direct function of CrAT activity and the availability of its substrates, tiglyl-CoA and carnitine.[6]

Regulation of CrAT Activity:

The activity of CrAT is influenced by several factors:

-

Substrate Availability: The rate of this compound synthesis is directly dependent on the concentrations of tiglyl-CoA and carnitine.[21]

-

Transcriptional Regulation: The expression of the CRAT gene can be induced by conditions that promote fatty acid oxidation, such as calorie restriction.[6][13]

-

Allosteric Regulation: Long-chain acyl-CoA esters can act as allosteric inhibitors of CrAT, potentially providing a mechanism to coordinate short- and long-chain fatty acid metabolism.[4]

Caption: Figure 2: Regulation of SBCAD and its role in this compound synthesis.

III. Methodologies for the Scientist's Toolkit

Accurate and precise measurement of this compound levels and the activity of its regulatory enzymes are paramount for both research and clinical applications. This section provides detailed protocols for these essential analyses.

A. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines due to its high sensitivity and specificity.[14][22]

Protocol: LC-MS/MS Quantification of this compound in Dried Blood Spots

-

Sample Preparation:

-

Punch a 3.5 mm disc from a dried blood spot (DBS) into a 96-well microplate.

-

Add 200 µL of an extraction solution containing an appropriate internal standard (e.g., deuterated this compound) in an organic solvent (e.g., methanol).

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of warm air or nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar analytes like acylcarnitines.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile). A typical gradient would start with a high organic percentage and gradually increase the aqueous component.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 244.1, and a common product ion is m/z 85.1, corresponding to the fragmented carnitine moiety.

-

Develop a calibration curve using standards of known this compound concentrations.

-

Data Interpretation:

-

Healthy newborns typically exhibit low levels of this compound in dried blood spots.

-

Elevated levels of this compound are a hallmark of SBCAD deficiency and may also be observed in other organic acidemias.[23][24]

B. SBCAD Enzyme Activity Assay

The activity of SBCAD can be measured using the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[12][25] This assay relies on the principle that ETF fluorescence decreases upon reduction by an acyl-CoA dehydrogenase.

Protocol: SBCAD Activity Assay in Cell Lysates

-

Sample Preparation:

-

Prepare cell lysates from fibroblasts or other relevant tissues in a suitable buffer.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

Perform the assay in an anaerobic environment to prevent re-oxidation of the reduced ETF. This can be achieved in a glove box or by using an enzymatic oxygen-scavenging system.

-

In a fluorescence cuvette or a 96-well microplate, combine the assay buffer, purified ETF, and the cell lysate.

-

Initiate the reaction by adding the substrate, (S)-2-methylbutyryl-CoA (final concentration of 25 µM).

-

-

Data Acquisition:

-

Monitor the decrease in ETF fluorescence over time using a fluorescence spectrophotometer or plate reader (excitation ~380 nm, emission ~495 nm).

-

Calculate the rate of fluorescence decrease, which is proportional to the SBCAD activity.

-

Data Interpretation:

-

Compare the activity in patient samples to that of healthy controls.

-

A significant reduction in SBCAD activity is indicative of SBCAD deficiency.

Caption: Figure 3: Experimental workflows for this compound analysis.

IV. Data Summary and Clinical Relevance

The quantitative analysis of this compound provides crucial diagnostic information. The following table summarizes typical concentration ranges observed in clinical settings.

| Analyte | Sample Type | Condition | Typical Concentration Range | Reference |

| This compound (C5:1) | Dried Blood Spot | Healthy Newborn | < 0.1 µmol/L | [18][19] |

| This compound (C5:1) | Dried Blood Spot | SBCAD Deficiency | Significantly Elevated | [23][24] |

| 2-Methylbutyrylcarnitine (C5) | Dried Blood Spot | SBCAD Deficiency | Elevated | [4][24] |

Clinical Significance:

Elevated this compound is a primary biomarker for SBCAD deficiency.[5][9] Its detection in newborn screening programs is critical for early diagnosis and intervention, which can mitigate the risk of severe neurological complications.[4][24] While many individuals with SBCAD deficiency remain asymptomatic, some are at risk for metabolic crises, particularly during periods of illness or fasting.[5][9] Monitoring this compound levels can aid in the management of these patients.

Furthermore, altered this compound levels may be observed in other metabolic disorders that impact the isoleucine catabolic pathway, such as propionic acidemia and beta-ketothiolase deficiency, although it is not the primary diagnostic marker for these conditions.

V. Future Directions and Unanswered Questions

Despite significant advances in our understanding of this compound metabolism, several key questions remain:

-

Allosteric Regulation of SBCAD: The identification of specific allosteric modulators of SBCAD could open new avenues for therapeutic intervention.

-

Metabolic Flux and this compound: A more detailed understanding of how dietary intake of isoleucine and other metabolic states influence the flux through the isoleucine catabolic pathway and, consequently, this compound levels, is needed.

-

CrAT Kinetics with Tiglyl-CoA: A thorough kinetic characterization of CrAT with tiglyl-CoA as a substrate would provide a more complete picture of this compound synthesis.

-

Clinical Phenotype Variability: The reasons for the wide range of clinical presentations in SBCAD deficiency are not fully understood. Further research is needed to elucidate the genetic and environmental factors that contribute to this variability.

Conclusion: From a Single Molecule to a Systems-Level Understanding

The study of this compound provides a compelling example of how a single metabolite can serve as a window into a complex metabolic network. Its levels are a direct reflection of the intricate interplay between genetic predisposition, enzymatic regulation, and overall metabolic state. For researchers and clinicians, a deep understanding of the enzymatic machinery that governs this compound homeostasis is not merely an academic exercise; it is the foundation for improved diagnostic strategies, effective patient management, and the development of novel therapeutic approaches for inborn errors of metabolism. This guide has aimed to provide a comprehensive and technically robust framework for this understanding, empowering the scientific community to continue to unravel the complexities of this important biomarker.

References

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 2. Carnitine in dried blood spots: a method suitable for neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 5. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. medlineplus.gov [medlineplus.gov]

- 10. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 11. Characterization of new ACADSB gene sequence mutations and clinical implications in patients with 2-methylbutyrylglycinuria identified by newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CR reprograms acetyl-CoA metabolism and induces long-chain acyl-CoA dehydrogenase and CrAT expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic redirection of carbon flow toward isoleucine by expressing a catabolic threonine dehydratase in a threonine-overproducing Corynebacterium glutamicum. – Sinskey Lab [sinskeylab.mit.edu]

- 17. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population [frontiersin.org]

- 21. proteopedia.org [proteopedia.org]

- 22. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 25. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Tiglylcarnitine and Its C5 Isomers

Abstract

The accurate identification and quantification of short-chain acylcarnitines are paramount in the diagnosis and management of inborn errors of metabolism. Specifically, the differentiation of tiglylcarnitine from its C5 isomers—isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine—presents a significant analytical challenge. These isobaric compounds, while identical in mass, originate from distinct metabolic pathways, and their respective elevations are indicative of different genetic disorders. Standard flow-injection tandem mass spectrometry (FIA-MS/MS) methods used in newborn screening are incapable of resolving these isomers, leading to potential misdiagnoses.[1][2][3] This technical guide provides a comprehensive, multi-tiered analytical strategy for the unambiguous structural elucidation of this compound and its isomers. We will explore the causality behind advanced experimental choices, from sample preparation and derivatization to the critical application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the interpretation of diagnostic fragmentation patterns. This document is intended for researchers, clinical scientists, and drug development professionals seeking a robust, field-proven methodology for acylcarnitine analysis.

Introduction: The C5 Acylcarnitine Diagnostic Challenge

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating the transport of acyl-CoA groups into the mitochondrial matrix for β-oxidation.[3][4] An elevation in the C5 acylcarnitine profile, routinely detected in newborn screening programs, signals a potential metabolic disruption.[5] However, a "C5" signal is a composite measurement of several isobaric (same mass) and isomeric (same chemical formula) compounds.[2] The failure to distinguish between these isomers can have significant clinical consequences.

The primary C5 acylcarnitine isomers of clinical interest are:

-

This compound (C5:1): An unsaturated acylcarnitine, its elevation can be associated with disorders like 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency or beta-ketothiolase deficiency.

-

Isovalerylcarnitine (IVC): A branched-chain acylcarnitine, it is the primary biomarker for Isovaleric Acidemia (IVA), a serious organic aciduria.[5][6][7]

-

2-Methylbutyrylcarnitine (2-MBC): Another branched-chain isomer, indicative of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency.[8]

-

Pivaloylcarnitine (PC): An exogenous compound, often resulting from maternal or infant exposure to pivalate-generating antibiotics.[1][2] Its presence can lead to a false positive screening result for IVA.[2][9]

Given that initial screening by FIA-MS/MS cannot differentiate these compounds, a more sophisticated, second-tier testing strategy is mandatory for accurate diagnosis.[1][3][10] This guide outlines such a strategy, emphasizing the synergy between chromatographic separation and mass spectrometric fragmentation analysis.

Core Analytical Strategy: A Multi-Tiered Approach

A robust methodology for C5 isomer elucidation relies on a workflow that progresses from broad screening to specific confirmation. This ensures both high throughput for initial testing and high confidence for diagnostic confirmation.

Caption: Tiered analytical workflow for C5 acylcarnitine isomer analysis.

Tier 1: Foundational Screening with FIA-MS/MS

The initial step, common in newborn screening, uses Flow Injection Analysis coupled with Tandem Mass Spectrometry (FIA-MS/MS).[2]

-

Principle: The sample extract is directly injected into the mass spectrometer without prior chromatographic separation. The analysis is rapid, often under two minutes per sample.[11]

-

Method: A precursor ion scan for m/z 85 is typically employed. Collision-induced dissociation (CID) of all acylcarnitines produces a characteristic fragment ion from the carnitine moiety at m/z 85 ([C4H9NO2]+).[3] By scanning for all parent ions that produce this fragment, a profile of acylcarnitines can be generated.

-

Causality & Limitation: This method is chosen for its speed and ability to screen for a wide range of acylcarnitine disorders simultaneously.[11] Its fundamental limitation, however, is the inability to resolve isobars.[1][3] All C5 isomers have the same precursor mass (e.g., m/z 246 for underivatized forms) and all produce the m/z 85 fragment, making them indistinguishable.[2] Therefore, an elevated C5 signal from FIA-MS/MS is considered a "presumptive positive" and mandates confirmatory testing.[12]

Tier 2: Chromatographic Separation for Isomer Resolution

The definitive differentiation of this compound and its isomers requires chromatographic separation prior to mass spectrometric detection, most commonly using Ultra-High-Performance Liquid Chromatography (UPLC).[1][13]

-

Principle: This technique exploits subtle differences in the physicochemical properties of the isomers, which cause them to interact differently with the stationary phase of the chromatography column and elute at distinct times (retention time, RT).

-

Methodological Choices:

-

Column Chemistry: A C18 reversed-phase column is highly effective for separating C5 isomers.[1][3] The non-polar stationary phase interacts with the acyl chains, and the subtle differences in branching (isovaleryl vs. 2-methylbutyryl) and the presence of a double bond (tiglyl) are sufficient to achieve baseline separation.

-

Mobile Phase: A gradient elution using water and a polar organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., formic acid) is standard.[1][3] The gradient is optimized to ensure that the isomers are well-separated from each other and from other matrix components within a reasonable run time, often less than 10 minutes.[1]

-

-

Self-Validation: The trustworthiness of the method is established by running a mixture of analytical standards for each isomer (this compound, isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine). This allows for the determination of the characteristic retention time for each compound under the specific chromatographic conditions, which can then be used to identify the isomers in unknown patient samples.

Detailed Experimental Protocols

Sample Preparation and Derivatization

-

Objective: To efficiently extract acylcarnitines from the biological matrix (typically dried blood spots or plasma) and to improve their chromatographic and mass spectrometric properties through derivatization.

-

Protocol: Butyl Ester Derivatization

-

A 3 mm disk is punched from a dried blood spot into a 96-well microplate.[14]

-

Add 100-200 µL of a methanolic solution containing stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d9-isovalerylcarnitine).[11][14] Vortex and incubate for 20-30 minutes to extract the analytes.[11][14]

-

Evaporate the methanol extract to dryness under a stream of nitrogen at 40-60°C.[11]

-

Add 100 µL of 3N butanolic-HCl (prepared by bubbling HCl gas through n-butanol or from a commercial source).[1][11]

-

Seal the plate and incubate at 60-65°C for 30 minutes. This step converts the carboxyl group of the acylcarnitines to their butyl esters.

-

Evaporate the butanolic-HCl to dryness under nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol) for injection into the LC-MS/MS system.[11]

-

-

Causality: Butylation is a critical step. It neutralizes the negatively charged carboxyl group, which improves reversed-phase chromatographic retention and peak shape. Furthermore, it increases the overall mass of the molecule, shifting it to a higher m/z range, which can reduce interference from low-mass chemical noise.

UPLC-MS/MS Method Parameters

The following table provides a representative set of parameters for the separation of C5 acylcarnitine butyl esters. Optimization is required for specific instrument configurations.

| Parameter | Specification | Rationale |